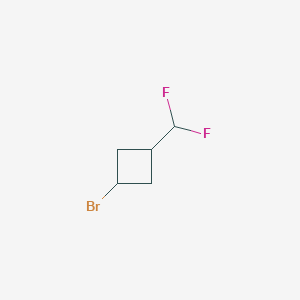
1-Bromo-3-(difluoromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(difluoromethyl)cyclobutane is a chemical compound with the CAS Number: 2241140-79-2 . It has a molecular weight of 185.01 and its IUPAC name is 1-bromo-3-(difluoromethyl)cyclobutane . It is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(difluoromethyl)cyclobutane is 1S/C5H7BrF2/c6-4-1-3(2-4)5(7)8/h3-5H,1-2H2 . The InChI key is BPARGESYLQQWDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-3-(difluoromethyl)cyclobutane is a liquid . It is stored at a temperature of -10 degrees .Scientific Research Applications
Cycloaddition Reactions
The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, involving compounds closely related to 1-Bromo-3-(difluoromethyl)cyclobutane, affords novel fluorene-spiro-cyclobutane derivatives. This reaction demonstrates the potential of halo-cyclobutane derivatives in synthesizing complex organic frameworks, highlighting their role in advancing synthetic organic chemistry (Toda, Motomura, & Oshima, 1974).
Conformational Behavior
The study on the conformational behavior of cyclobutane derivatives, including bromo and cyano cyclobutanes, provides insights into the structural dynamics of these molecules. Through Raman and infrared spectroscopy, researchers have elucidated the presence of different conformers and the barriers between them, contributing to the understanding of their physical properties (Powell et al., 1988).
Electrochemical Reduction
Research on the electrochemical reduction of dihalobutanes, including 1,4-dibromo and 1-bromo-4-chlorobutane, has shown a variety of reduction products like cyclobutane and butene derivatives. This study sheds light on the electrochemical behavior of bromo-cyclobutane compounds and their potential applications in organic synthesis (Pritts & Peters, 1995).
Microwave Spectrum Analysis
The microwave spectrum analysis of bromocyclobutane contributes to the understanding of molecular structure and rotational constants. This foundational research provides detailed insights into the geometric parameters of bromocyclobutane, aiding in the study of molecular vibrations and rotations (Rothschild & Dailey, 1962).
Organometallic Synthesis
The use of 1-bromobenzocyclobutene in organometallic chemistry has been highlighted in the synthesis of complex naphthalenes and isoquinolines. This research exemplifies the utility of bromo-cyclobutane derivatives in coupling reactions facilitated by organometallic methodologies, expanding the toolkit for synthesizing polycyclic aromatic compounds (Ramakrishna & Sharp, 2003).
Metal-Free Cyclobutadiene Reagent
A study introduced a scalable, metal-free cyclobutadiene reagent for [4 + 2] cycloadditions, demonstrating its utility in synthesizing bromocyclobutadiene and various derivatives. This advancement in cyclobutadiene chemistry opens new avenues for constructing complex molecular architectures in a sustainable manner (Boswell et al., 2023).
Safety and Hazards
The safety information for 1-Bromo-3-(difluoromethyl)cyclobutane includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-(difluoromethyl)cyclobutane is the functionalization of cyclobutanes . Cyclobutanes are of significant interest in organic and green chemistry due to their unique structural properties and biological relevance . The introduction of difluoromethyl groups into cyclobutane frameworks is a burgeoning area of interest due to their potential in drug design and synthesis .
Mode of Action
1-Bromo-3-(difluoromethyl)cyclobutane interacts with its targets through a novel photochemical protocol for the selective difluoromethylation or bromo difluoromethylation of bicyclobutanes . This method leverages green solvent-controlled reactions . The process exhibits the merits of both green chemistry and organic chemistry such as renewable visible light as reaction power, high atom economy, and fully controlled chemo-selectivity .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-3-(difluoromethyl)cyclobutane involves the functionalization of cyclobutanes . The compound contributes to the direct sustainable pathways to functionalized bioisosteres for drug discovery . The introduction of difluoromethyl groups into cyclobutane frameworks is a key step in this pathway .
Result of Action
The molecular and cellular effects of 1-Bromo-3-(difluoromethyl)cyclobutane’s action involve the creation of difluoromethyl cyclobutane scaffolds . These scaffolds serve as bioisosteres, which are molecules that can mimic the biological effects of other molecules .
Action Environment
The action of 1-Bromo-3-(difluoromethyl)cyclobutane can be influenced by various environmental factors. For instance, the compound’s reaction power is derived from renewable visible light , suggesting that light conditions could potentially influence its action. Additionally, the compound’s stability and efficacy may be affected by the solvent used in the reaction . .
properties
IUPAC Name |
1-bromo-3-(difluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-4-1-3(2-4)5(7)8/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPARGESYLQQWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)cyclobutane | |
CAS RN |
2241140-79-2 |
Source


|
| Record name | 1-bromo-3-(difluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

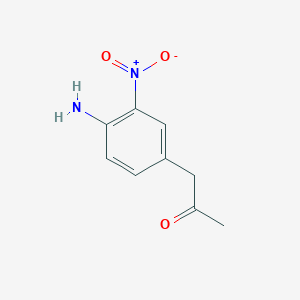
![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)
![4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2922924.png)
![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)
![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)
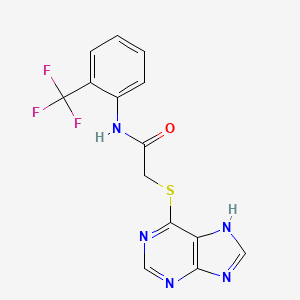
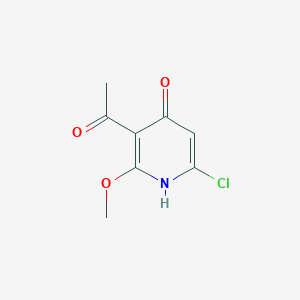
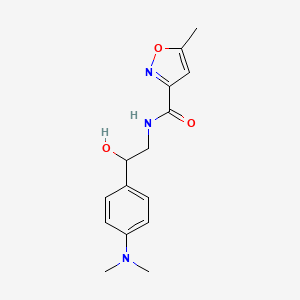


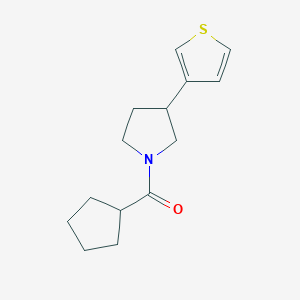

![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)
![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)